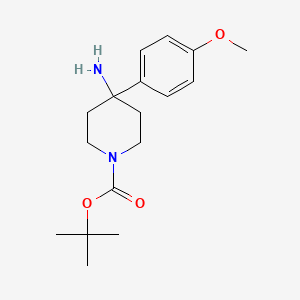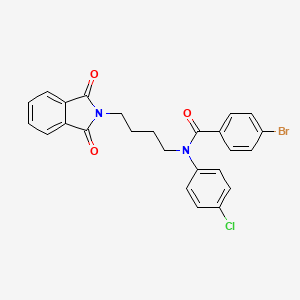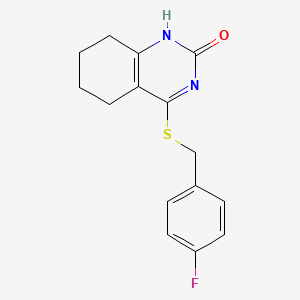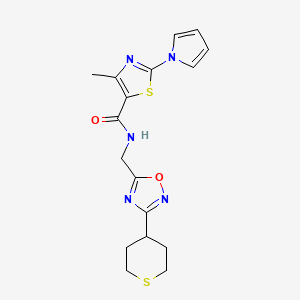
4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to the specified chemical structure has shown promising results. For example, studies on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and thiones have documented their action as carboxylic acid isosteres with significant antimycobacterial activity against Mycobacterium tuberculosis. These studies highlight the synthetic strategies to increase lipophilicity and cellular permeability, aiming to enhance the compounds' efficacy in penetrating mycobacterial cell walls (Gezginci et al., 1998).
Synthesis and Biological Prediction
The synthesis of novel polycyclic systems containing the 1,2,4-oxadiazole ring has also been explored. A one-pot condensation method was developed for the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, with structural confirmations provided by various spectroscopic methods. Predictions of the biological activity of these synthesized compounds have been presented, offering insights into their potential applications (Kharchenko et al., 2008).
Anticancer Properties
The exploration of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents presents a fascinating application area. These compounds, synthesized from isonicotinic acid hydrazide and triethyl orthoacetate/orthobenzoate, have been tested for anti-cancer activities, demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).
Cholinesterase Inhibition for Dementia Treatment
Another research avenue involves the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets in the treatment of dementias and myasthenia gravis. The synthesized compounds showed moderate dual inhibition, suggesting their utility in the development of treatments for neurological conditions (Pflégr et al., 2022).
Antibacterial Agents
Additionally, the synthesis and evaluation of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives for antibacterial activity highlight the potential of these compounds as antibacterial agents. These derivatives, including triazole, thiazole, and thiadiazole moieties, exhibited significant activity against various bacterial strains, demonstrating their promise as novel antibacterial compounds (Balandis et al., 2019).
特性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-11-14(26-17(19-11)22-6-2-3-7-22)16(23)18-10-13-20-15(21-24-13)12-4-8-25-9-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDKBKATXLAUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=NO3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

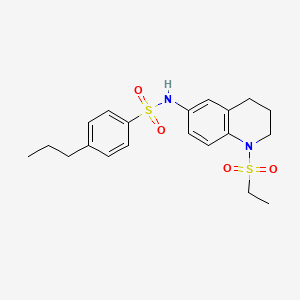

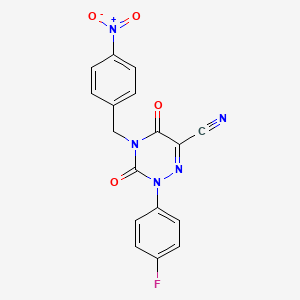
![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)
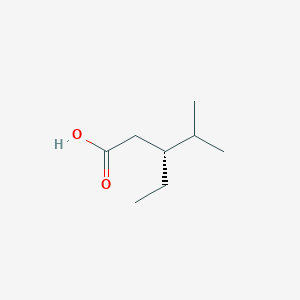
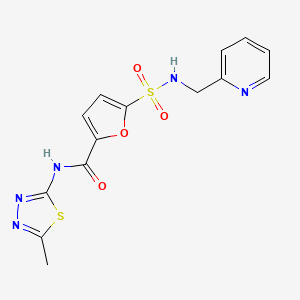
![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)
![11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2833629.png)
![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)
